molecular formula C22H19N3O4S2 B2466771 ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 851130-33-1

ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B2466771
M. Wt: 453.53
InChI Key: GUTBZIXYIGXJNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reactions of 2-substituted 4-chlorobenzofuro pyrimidine with hydrazine hydrate gave the corresponding hydrazides . The treatment of hydrazides with ethyl acetoacetate, ethyl cyanoacetate, and acetyl acetone afforded 4-pyrazolyl benzofuro pyrimidines .


Molecular Structure Analysis

The molecular structure of this compound includes a benzofuro[3,2-d]pyrimidin-4-ylthio group, an acetamido group, and a 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate group.


Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been found in the literature, similar compounds have been studied. For example, the treatment of hydrazides with ethyl acetoacetate, ethyl cyanoacetate, and acetyl acetone afforded 4-pyrazolyl benzofuro pyrimidines .

Scientific Research Applications

Synthesis and Potential Applications

1. Synthesis of Heterocycles

Ethyl 2-benzoylthioureidothiophen-3-carboxylates have been used as precursors in the synthesis of 2-thioxothieno[2,3-d]pyrimidin-4(1H, 3H)-ones and 2-aminothieno[2,3-d][1,3]thiazin-4-ones through cyclization reactions. These compounds have shown potential for anti-allergy activity, with one compound demonstrating weak activity similar to theophylline (Leistner et al., 1988).

2. Anticancer Activity

Novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors, including derivatives of the mentioned compound, have been synthesized and evaluated for their anticancer activity against the colon HCT-116 human cancer cell line. Several compounds displayed potent activity, showcasing the potential therapeutic applications of these molecules (Abdel-Motaal et al., 2020).

3. Apoptosis-Inducing Agents

A study on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its derivatives highlighted their role in inducing apoptosis in breast cancer cells. Some compounds significantly reduced tumor mass in vivo and showed promising antiproliferative potential in vitro, suggesting their utility in cancer therapy (Gad et al., 2020).

4. Antimicrobial Activity

Several novel phenylfuro[3,2-d]pyrimidine glycosides derivatives were synthesized and showed expected antimicrobial activity. This indicates the potential of such compounds in developing new antimicrobial agents (Ghoneim et al., 2019).

5. Insecticidal Activity

Some innovative heterocycles incorporating a thiadiazole moiety have been assessed for insecticidal properties against Spodoptera littoralis, with newly synthesized compounds demonstrating efficacy. This suggests their potential use in agricultural pest control (Fadda et al., 2017).

properties

IUPAC Name

ethyl 2-[[2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S2/c1-2-28-22(27)17-13-7-5-9-15(13)31-20(17)25-16(26)10-30-21-19-18(23-11-24-21)12-6-3-4-8-14(12)29-19/h3-4,6,8,11H,2,5,7,9-10H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTBZIXYIGXJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC=NC4=C3OC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

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